molecular formula C6H8N2OS B14785332 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine

Katalognummer: B14785332
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: OBDVAGBXRMXTBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine is a heterocyclic compound that features a fused pyrano-thiazole ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiazole derivatives with suitable aldehydes or ketones in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: This compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H8N2OS

Molekulargewicht

156.21 g/mol

IUPAC-Name

6,7-dihydro-5H-pyrano[3,2-d][1,3]thiazol-7-amine

InChI

InChI=1S/C6H8N2OS/c7-4-1-2-9-6-5(4)8-3-10-6/h3-4H,1-2,7H2

InChI-Schlüssel

OBDVAGBXRMXTBA-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C1N)N=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.